molecular formula C15H10BrClO B1294684 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B1294684
M. Wt: 321.59 g/mol
InChI Key: HYCQSDMDGCPEPI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.

    Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted phenyl derivatives with new functional groups replacing the halogens.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    (Z)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the bromine substituent, leading to different chemical and biological properties.

    (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: The E-isomer of the compound, which may have different stereochemical properties and reactivity.

Uniqueness

1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The Z-configuration also contributes to its distinct stereochemical properties, which can affect its interactions with molecular targets.

Properties

Molecular Formula

C15H10BrClO

Molecular Weight

321.59 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H

InChI Key

HYCQSDMDGCPEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and 4-bromoacetophenone, 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one was obtained as yellowish solid.
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